cis-2-Methoxycinnamic acid

Description

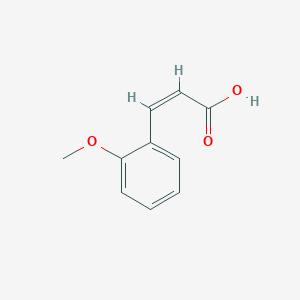

Structure

3D Structure

Properties

IUPAC Name |

(Z)-3-(2-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGVSPGUHMGGBO-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871964 | |

| Record name | (2Z)-3-(2-Methoxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14737-91-8 | |

| Record name | cis-2-Methoxycinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14737-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxycinnamic acid, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014737918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2Z)-3-(2-Methoxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-o-methoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXYCINNAMIC ACID, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NOK9MP1NGJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to cis-2-Methoxycinnamic Acid: Structure and Stereoisomerism

Introduction

2-Methoxycinnamic acid, an organic compound derived from cinnamic acid, is a molecule of significant interest in the fields of medicinal chemistry and materials science. It exists as two geometric isomers, cis (Z) and trans (E), due to the restricted rotation around its carbon-carbon double bond. The cis isomer, specifically cis-2-Methoxycinnamic acid (also known as (Z)-3-(2-methoxyphenyl)prop-2-enoic acid), possesses distinct physicochemical properties and spatial arrangement compared to its more common trans counterpart. This guide provides a comprehensive technical overview of the structure, stereoisomerism, synthesis, and characterization of cis-2-Methoxycinnamic acid, tailored for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

cis-2-Methoxycinnamic acid is comprised of a benzene ring substituted with a methoxy group at the ortho (position 2) and a propenoic acid group. The "cis" or "Z" configuration denotes that the benzene ring and the carboxyl group are on the same side of the alkene double bond. This arrangement imposes steric hindrance, making the cis isomer less thermodynamically stable than the trans isomer, where these bulky groups are on opposite sides.

This difference in stability is reflected in their physical properties. The trans isomer generally has a higher melting point due to more efficient crystal packing.

| Property | cis-2-Methoxycinnamic Acid | trans-2-Methoxycinnamic Acid |

| IUPAC Name | (Z)-3-(2-methoxyphenyl)prop-2-enoic acid[1] | (E)-3-(2-methoxyphenyl)prop-2-enoic acid[2] |

| Synonyms | cis-o-Methoxycinnamic acid[1][3] | trans-o-Methoxycinnamic acid |

| CAS Number | 14737-91-8[1][3] | 6099-03-2 |

| Molecular Formula | C₁₀H₁₀O₃[1][3] | C₁₀H₁₀O₃ |

| Molecular Weight | 178.18 g/mol [1] | 178.18 g/mol |

| Melting Point | Not specified; typically lower than trans | 182-186 °C |

| Appearance | White to cream solid[4] | Off-white solid |

The Principle of Stereoisomerism

Stereoisomerism is a critical concept in drug development, as different isomers of a molecule can exhibit vastly different biological activities. In 2-methoxycinnamic acid, the key stereochemical feature is the C=C double bond of the propenoic acid side chain.

Geometric Isomerism (Cis/Trans or E/Z): The double bond prevents free rotation, leading to two possible spatial arrangements of the substituents.

-

cis (Zusammen): The high-priority groups (the phenyl ring and the carboxylic acid group, according to Cahn-Ingold-Prelog rules) are on the same side of the double bond. This leads to a more crowded, higher-energy conformation.

-

trans (Entgegen): The high-priority groups are on opposite sides of the double bond. This is the more stable, lower-energy conformation, and is typically the major product in standard syntheses unless specific conditions are used.[5][6]

The interconversion between these isomers is not spontaneous under normal conditions but can be induced, most commonly through photochemical means (exposure to UV light).[5][6][7] The thermal equilibrium strongly favors the trans isomer.[5][6]

Synthesis and Isomerization

The synthesis of cinnamic acids often yields the more stable trans isomer. Specific strategies are required to obtain the cis form.

Synthesis of trans-2-Methoxycinnamic Acid

A common and reliable method for synthesizing substituted cinnamic acids is the Knoevenagel condensation, or its Verley-Doebner modification.[8] This reaction provides a stereoselective route to the trans isomer.

Protocol: Verley-Doebner Synthesis of trans-2-Methoxycinnamic Acid

-

Reactant Preparation: In a round-bottom flask, dissolve 2-methoxybenzaldehyde and malonic acid in pyridine, which acts as both the solvent and a basic catalyst.[8]

-

Catalysis: Add a catalytic amount of a weak amine base like piperidine or β-alanine.[8]

-

Reaction: Heat the mixture under reflux. The reaction proceeds via condensation, followed by dehydration and decarboxylation to yield the α,β-unsaturated carboxylic acid.[8]

-

Workup: After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate the product.

-

Purification: Collect the crude trans-2-methoxycinnamic acid by filtration and purify by recrystallization from a suitable solvent (e.g., ethanol/water).

Photochemical Isomerization to cis-2-Methoxycinnamic Acid

The most effective method for converting the trans isomer to the cis isomer is through photochemical isomerization.[5][6]

Protocol: Trans-to-Cis Isomerization

-

Solution Preparation: Dissolve the purified trans-2-methoxycinnamic acid in a suitable solvent (e.g., ethanol, acetonitrile) in a quartz reaction vessel.

-

Irradiation: Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp). The π-π* transition induced by UV absorption allows for rotation around the C-C bond.

-

Monitoring: Monitor the reaction progress using TLC or ¹H NMR to observe the appearance of the cis isomer and the diminishing of the trans isomer. The reaction will eventually reach a photostationary state, a mixture of both isomers where the rates of forward and reverse isomerization are equal.[5][6]

-

Isolation: Once the desired conversion is achieved, remove the solvent under reduced pressure. The resulting mixture of cis and trans isomers can be separated by column chromatography or fractional crystallization.

Spectroscopic Characterization

Distinguishing between the cis and trans isomers is reliably achieved through spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR).

¹H NMR Spectroscopy

The most telling feature in the ¹H NMR spectrum is the coupling constant (J-value) between the two vinyl protons (the hydrogens on the C=C double bond).

-

trans Isomer: The vinyl protons are on opposite sides of the double bond, resulting in a large coupling constant, typically J = 12-18 Hz .

-

cis Isomer: The vinyl protons are on the same side, leading to a smaller coupling constant, typically J = 7-12 Hz .

This difference provides an unambiguous method for assigning the stereochemistry.

| Proton Assignment | Expected ¹H NMR Data (trans isomer) | Expected ¹H NMR Data (cis isomer) |

| Vinyl Protons (Ha, Hb) | Two doublets, δ ≈ 6.4-7.9 ppm, J ≈ 16 Hz | Two doublets, δ ≈ 5.9-7.2 ppm, J ≈ 12 Hz |

| Aromatic Protons | Multiplets, δ ≈ 6.9-7.5 ppm | Multiplets, δ ≈ 6.8-7.6 ppm |

| Methoxy Protons (-OCH₃) | Singlet, δ ≈ 3.9 ppm | Singlet, δ ≈ 3.8 ppm |

| Carboxylic Acid (-COOH) | Broad singlet, δ > 12 ppm | Broad singlet, δ > 12 ppm |

(Note: Exact chemical shifts can vary based on solvent and concentration).

Infrared (IR) Spectroscopy

IR spectroscopy can also help differentiate the isomers. The C=C stretching vibration and out-of-plane C-H bending vibrations are characteristic.

-

trans Isomer: A strong band for the out-of-plane C-H bend is observed around 980 cm⁻¹ .

-

cis Isomer: The corresponding out-of-plane C-H bend is typically weaker and found around 780-680 cm⁻¹ . The C=O stretch of the carboxylic acid is usually found around 1715-1680 cm⁻¹.[9]

Applications and Relevance in Drug Development

While trans-cinnamic acid derivatives are widely studied, the unique stereochemistry of cis isomers can lead to novel biological activities. The methoxy group, in particular, is known to influence pharmacokinetic properties. Methoxy derivatives of cinnamic acid have been investigated for a range of biological effects, including hepatoprotective, antidiabetic, and neuroprotective activities.[10] For instance, trans-2-methoxycinnamic acid has been shown to be an inhibitor of the enzyme tyrosinase.[2] Furthermore, various methoxylated cinnamic acid esters have demonstrated antiproliferative effects on cancer cells.[11] The specific activity of the cis-2-methoxy isomer is an area ripe for further investigation, as its distinct shape may allow it to interact with biological targets differently than its trans counterpart.

Safety and Handling

cis-2-Methoxycinnamic acid is classified as a hazardous substance.[1]

-

Hazards: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated area or a chemical fume hood.[12] Avoid generating dust.[12]

Conclusion

cis-2-Methoxycinnamic acid is a structurally distinct stereoisomer whose properties are dictated by the Z-configuration of its alkene backbone. Its synthesis requires a targeted photochemical approach to overcome the thermodynamic preference for the trans isomer. The definitive characterization and differentiation of these isomers rely on robust spectroscopic techniques, primarily ¹H NMR. For drug development professionals, understanding the unique three-dimensional structure of the cis isomer is paramount, as it presents an opportunity to explore novel structure-activity relationships and develop new therapeutic agents.

References

-

PubChem. (n.d.). 2-Methoxycinnamic acid, (Z)-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxycinnamic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

FooDB. (2010). Showing Compound trans-2-Methoxycinnamic acid (FDB004884). Retrieved from [Link]

-

ACS Publications. (n.d.). Photochemical Isomerization of Cinnamic Acid in Aqueous Solutions. The Journal of Physical Chemistry. Retrieved from [Link]

-

NIST. (n.d.). cis-2-Methoxycinnamic acid. NIST WebBook. Retrieved from [Link]

-

CrystEngComm. (n.d.). Solid-state photochemistry of cis-cinnamic acids: a competition between [2 + 2] addition and cis–trans isomerization. Royal Society of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). The spectroscopic (FT-IR, FT-Raman and 1H, 13C NMR) and theoretical studies of cinnamic acid and alkali metal cinnamates. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). Photochemical and thermal isomerizations of cis- and trans-cinnamic acids, and their photostationary state. Retrieved from [Link]

-

ACS Publications. (n.d.). Photochemical Isomerization of Cinnamic Acid in Aqueous Solutions. Retrieved from [Link]

-

UVaDOC Principal. (2024). Conformational isomerism in trans-3-methoxycinnamic acid. Retrieved from [Link]

-

MDPI. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Retrieved from [Link]

-

ResearchGate. (2025). Photochemical and thermal isomerizations of cis- and trans-cinnamic acids, and their photostationary state. Retrieved from [Link]

-

ResearchGate. (2025). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

A study of the photochemical reactions of methoxy cinnamic acid esters. (2023). Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

PMC. (n.d.). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. Retrieved from [Link]

-

MDPI. (n.d.). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR partial spectra (500 MHz) of cinnamic acid. Retrieved from [Link]

-

ResearchGate. (2025). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Retrieved from [Link]

Sources

- 1. 2-Methoxycinnamic acid, (Z)- | C10H10O3 | CID 1622530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methoxycinnamic acid | C10H10O3 | CID 734154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cis-2-Methoxycinnamic acid [webbook.nist.gov]

- 4. trans-2-Methoxycinnamic acid, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. public.websites.umich.edu [public.websites.umich.edu]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Review of cis-2-Methoxycinnamic acid literature

An In-depth Technical Guide to cis-2-Methoxycinnamic Acid for Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Methoxycinnamic acid is a phenylpropanoid derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid found in various plants. While the trans-isomer is more common, the cis configuration has garnered interest for its distinct biological activities. This guide provides a comprehensive overview of the synthesis, characterization, and known biological activities of cis-2-methoxycinnamic acid, with a focus on its potential therapeutic applications.

Chemical and Physical Properties

cis-2-Methoxycinnamic acid is a solid at room temperature with the following properties:

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₀O₃ | [1] |

| Molecular Weight | 178.18 g/mol | [1] |

| CAS Number | 14737-91-8 | [1] |

| Appearance | Solid | [2] |

| Melting Point | 94-96 °C | [2] |

| IUPAC Name | (2Z)-3-(2-methoxyphenyl)prop-2-enoic acid | [1] |

Synthesis and Purification

The synthesis of cis-2-methoxycinnamic acid is typically achieved through a two-step process involving the synthesis of the more stable trans-isomer followed by photochemical isomerization.

Synthesis of trans-2-Methoxycinnamic Acid

The trans-isomer is commonly synthesized via the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride.[2]

Synthesis of trans-2-Methoxycinnamic Acid via Perkin Reaction.

A detailed protocol for a similar reaction, the Verley-Doebner modification of the Knoevenagel condensation, is available and can be adapted for this synthesis.[2]

Photochemical Isomerization to cis-2-Methoxycinnamic Acid

The conversion of the trans-isomer to the cis-isomer is achieved through exposure to ultraviolet light.[3] The photostationary state is a mixture of both isomers, from which the cis-isomer can be isolated.[3]

Photochemical Isomerization of trans- to cis-2-Methoxycinnamic Acid.

Purification

Purification of cis-2-methoxycinnamic acid can be achieved through recrystallization.[4] A mixed solvent system, such as methanol and water, can be effective for the recrystallization of cinnamic acid derivatives.[5]

Spectroscopic Characterization

The structure of cis-2-methoxycinnamic acid can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinyl protons, and the methoxy group protons. The coupling constant between the vinyl protons is a key indicator of the stereochemistry, with a smaller coupling constant (around 10-12 Hz) being indicative of the cis-isomer.

-

¹³C NMR : The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, the vinyl carbons, and the methoxy carbon.

-

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group (around 1680 cm⁻¹), the C=C stretch of the alkene, and the C-O stretch of the methoxy group.[6][7]

-

Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (178.18 g/mol ).[1]

Biological Activities and Mechanisms of Action

Cinnamic acid and its derivatives have been reported to possess a range of biological activities.[8][9]

Antimicrobial Activity

Anticancer Activity

Cinnamic acid has been shown to induce apoptosis in cancer cells.[11] The proposed mechanism for cinnamic acid involves the activation of the TNFA-TNFR1 mediated extrinsic apoptotic pathway. While specific IC₅₀ values for cis-2-methoxycinnamic acid are not widely reported, various cinnamic acid derivatives have shown potent anticancer activity against different cell lines.[9] For instance, some cinnamide hybrids have exhibited IC₅₀ values in the low micromolar range against hepatocellular carcinoma cells.[9]

Proposed Anticancer Mechanism of Cinnamic Acid Derivatives.

Anti-inflammatory Activity

Cinnamic acid derivatives have also been investigated for their anti-inflammatory properties.[12] The mechanism of action is thought to involve the inhibition of pro-inflammatory enzymes and signaling pathways. For example, p-methoxycinnamic acid has been shown to reduce the expression of inflammatory markers such as iNOS and COX-2.[12]

Experimental Protocols

Synthesis of trans-2-Methoxycinnamic Acid (Adapted from Verley-Doebner Modification)[2]

-

In a round-bottom flask, combine 2-methoxybenzaldehyde, malonic acid, and pyridine.

-

Add a catalytic amount of β-alanine.

-

Heat the mixture under reflux for a specified period.

-

Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Dry the product to obtain trans-2-methoxycinnamic acid.

Photochemical Isomerization to cis-2-Methoxycinnamic Acid[3]

-

Dissolve the synthesized trans-2-methoxycinnamic acid in a suitable solvent (e.g., ethanol).

-

Expose the solution to a UV light source (e.g., a medium-pressure mercury lamp) for a sufficient duration to reach a photostationary state.

-

Monitor the reaction by a suitable method (e.g., TLC or HPLC) to determine the ratio of cis to trans isomers.

-

Once the desired conversion is achieved, remove the solvent under reduced pressure.

-

Isolate the cis-isomer from the mixture, for example, by vacuum distillation or chromatography.[3]

Recrystallization of cis-2-Methoxycinnamic Acid[4][5]

-

Dissolve the crude cis-2-methoxycinnamic acid in a minimum amount of a hot "soluble" solvent (e.g., methanol).

-

While the solution is hot, add a "less soluble" solvent (e.g., water) dropwise until the solution becomes cloudy.

-

Add a few more drops of the "soluble" solvent until the solution becomes clear again.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

-

Dry the purified crystals.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[13]

-

Prepare a series of twofold dilutions of cis-2-methoxycinnamic acid in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism without test compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions for the test microorganism.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Assay (MTT Assay)

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of cis-2-methoxycinnamic acid for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

In Vitro Anti-inflammatory Assay (Inhibition of Albumin Denaturation)[14]

-

Prepare a reaction mixture containing egg albumin, phosphate-buffered saline (pH 6.4), and various concentrations of cis-2-methoxycinnamic acid.

-

Incubate the samples at 37°C followed by heating at 70°C to induce albumin denaturation.

-

After cooling, measure the turbidity of the solutions at 660 nm.

-

Use a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.

-

Calculate the percentage inhibition of denaturation and determine the IC₅₀ value.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 734154, 2-Methoxycinnamic acid. Retrieved January 26, 2026 from [Link].

-

MDPI. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Molecules, 26(12), 3673. [Link]

-

National Institute of Standards and Technology. (n.d.). cis-2-Methoxycinnamic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

Ghasemzadeh, I., et al. (2018). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. Molecules, 23(11), 2848. [Link]

-

Chem 267. Recrystallization - Part 2. (n.d.). Retrieved from [Link]

-

Li, Y., et al. (2023). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Pharmaceuticals, 16(7), 978. [Link]

-

Edwards, W. R. N., & Pearse, F. G. (1959). Photochemical and thermal isomerizations of cis- and trans-cinnamic acids, and their photostationary state. Canadian Journal of Chemistry, 37(7), 1234–1240. [Link]

- S. Sudha, et al. (2015). Potential energy profile, structural, vibrational and reactivity descriptors of trans–2–methoxycinnamic acid by FTIR, FT-Raman and quantum chemical studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 1033-1045.

-

de Souza, E. L., et al. (2020). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 25(15), 3373. [Link]

-

Geronikaki, A., et al. (2018). Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies. Molecules, 23(12), 3326. [Link]

-

Vaughan, W. R., & Yoshimine, M. (1959). Photochemical and Thermal Isomerizations of cis- and trans-Cinnamic Acids, and Their Photostationary State. The Journal of Organic Chemistry, 24(11), 1779–1780. [Link]

- Wang, L., et al. (2012). Converting method for cis and trans isomers of cinnamic acid compound.

-

Ntchapda, F., et al. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 26(16), 4933. [Link]

- Al-Ostoot, F. H., et al. (2021). Anti-Inflammatory and Antimicrobial Activities of Compounds Isolated from Distichochlamys benenica. Journal of Chemistry, 2021, 1-7.

-

ResearchGate. (n.d.). Summary of the IC50 (µ M) values of the tested derivatives against a panel of cancer cells. Retrieved from [Link]

-

Stanely Mainzen Prince, P., & Senthil Kumar, R. (2019). Anti-inflammatory and anticancer effects of p-methoxycinnamic acid, an active phenylpropanoid, against 1,2-dimethylhydrazine-induced rat colon carcinogenesis. Molecular and Cellular Biochemistry, 451(1-2), 117–129. [Link]

- Ningsih, I. Y., et al. (2021). Antibacterial Activity Testing on APMS (p-Methoxy Cinnamic Acid) Against Escherichia coli Bacteria Uji Aktivitas Antibakteri Se. Jurnal Farmasi Sains dan Praktis, 7(2), 136-143.

- EP0484122A2. (1992). Method for obtaining high-purity cinnamic acid.

-

Al-Warhi, T., et al. (2024). A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. Molecules, 29(16), 3848. [Link]

- Asia-Pacific Economic Cooperation. (2017). Antimicrobial Susceptibility Testing.

- de Oliveira, J. F., et al. (2015). Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells. Journal of Experimental & Clinical Cancer Research, 34(1), 1-11.

-

Alhakamy, N. A., et al. (2023). Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel. Gels, 9(10), 769. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1622530, 2-Methoxycinnamic acid, (Z)-. Retrieved January 26, 2026 from [Link].

- Nichols, L. (2022, April 7). 3.

- The Royal Society of Chemistry. (2012).

- Sharma, S., et al. (2022). Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. Biointerface Research in Applied Chemistry, 12(3), 3538-3551.

-

Yilmaz, M., et al. (2025). Cinnamic Acid Compounds (p-Coumaric, Ferulic, and p-Methoxycinnamic Acid) as Effective Antibacterial Agents Against Colistin-Resistant Acinetobacter baumannii. Antibiotics, 14(1), 58. [Link]

- The Royal Society of Chemistry. (2012).

-

Sova, M., & Saso, L. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. Molecules, 26(18), 5606. [Link]

- Sajiki, H., et al. (2008).

Sources

- 1. cis-2-Methoxycinnamic acid [webbook.nist.gov]

- 2. public.websites.umich.edu [public.websites.umich.edu]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2-Methoxycinnamic acid | C10H10O3 | CID 734154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory and anticancer effects of p-methoxycinnamic acid, an active phenylpropanoid, against 1,2-dimethylhydrazine-induced rat colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of cis-2-Methoxycinnamic Acid from o-Methoxybenzaldehyde: An Application Note and Protocol Guide

This document provides a detailed guide for the synthesis of cis-2-Methoxycinnamic acid, a valuable building block in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth protocols and the scientific rationale behind the chosen synthetic strategies.

Introduction: The Significance of Methoxycinnamic Acids

Cinnamic acid and its derivatives are a class of organic compounds widely distributed in the plant kingdom and are known for their diverse pharmacological activities.[1][2] Methoxy-substituted cinnamic acids, in particular, have garnered significant attention for their potential as anticancer, antidiabetic, antimicrobial, and neuroprotective agents.[3][4][5] The specific stereochemistry of the double bond, whether cis (Z) or trans (E), can profoundly influence the biological activity and physicochemical properties of these molecules. While the trans isomer is often more thermodynamically stable and commonly encountered, the cis isomer can exhibit unique biological profiles, making its targeted synthesis a crucial endeavor for drug discovery and development programs.

This guide focuses on the synthesis of cis-2-Methoxycinnamic acid starting from the readily available precursor, o-methoxybenzaldehyde. We will explore and compare two classical and reliable synthetic methodologies: the Perkin reaction and the Wittig reaction, providing detailed, step-by-step protocols for each.

Comparative Overview of Synthetic Strategies

The conversion of an aldehyde to an α,β-unsaturated carboxylic acid can be achieved through several named reactions. For the synthesis of cis-2-Methoxycinnamic acid from o-methoxybenzaldehyde, the Perkin and Wittig reactions present distinct advantages and disadvantages.

| Feature | Perkin Reaction | Wittig Reaction (modified) |

| Primary Reagents | Acetic anhydride, sodium acetate | Phosphonium ylide (from an α-haloacetate) |

| Stereoselectivity | Typically yields the more stable trans isomer | Can be tuned to favor the cis isomer |

| Reaction Conditions | High temperatures (often >150°C) | Generally milder conditions |

| Byproducts | Acetic acid | Triphenylphosphine oxide |

| Atom Economy | Moderate | Lower, due to the phosphine oxide byproduct |

The Perkin reaction is a condensation reaction between an aromatic aldehyde and an acid anhydride in the presence of an alkali salt of the acid.[6][7][8] While historically significant for the synthesis of cinnamic acids, it generally favors the formation of the more stable trans isomer due to the high reaction temperatures required.[8] Achieving high yields of the cis isomer via the Perkin reaction is challenging without significant procedural modifications.

The Wittig reaction , on the other hand, offers greater control over stereoselectivity.[9] By employing stabilized ylides, the reaction can be directed to favor the formation of the cis (Z)-alkene.[9] This makes the Wittig reaction a more strategic choice for the specific synthesis of cis-2-Methoxycinnamic acid.

Section 1: Synthesis via a Modified Wittig Reaction

The Wittig reaction is a powerful tool for olefination, involving the reaction of a phosphonium ylide with a carbonyl compound to form an alkene.[9] To synthesize an α,β-unsaturated acid, a common strategy involves the use of an ylide derived from an α-haloester, followed by hydrolysis of the resulting ester. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; stabilized ylides, such as the one used in this protocol, typically lead to the formation of the E (trans) alkene. However, modifications to the reaction conditions, such as the choice of solvent and base, can influence the Z/E ratio. For the targeted synthesis of the cis isomer, subsequent photoisomerization of the more stable trans product is a common and effective strategy.

Workflow for Wittig-based Synthesis

Caption: Workflow for the synthesis of cis-2-Methoxycinnamic acid via the Wittig reaction.

Detailed Experimental Protocol: Wittig Reaction

Materials and Reagents:

-

o-Methoxybenzaldehyde (99%)[10]

-

Ethyl bromoacetate (98%)

-

Triphenylphosphine (99%)

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Hydrochloric acid (HCl, concentrated)

-

Dichloromethane (DCM)

-

Magnesium sulfate (anhydrous)

-

UV lamp (e.g., 254 nm)

Procedure:

Step 1: Preparation of the Phosphonium Ylide

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add triphenylphosphine (1.1 eq) and anhydrous THF.

-

To this stirred solution, add ethyl bromoacetate (1.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux for 4 hours.

-

Cool the mixture to room temperature, and collect the resulting white precipitate (the phosphonium salt) by vacuum filtration. Wash the solid with cold diethyl ether and dry under vacuum.

-

Suspend the dried phosphonium salt in anhydrous THF under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath and add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

-

Allow the mixture to warm to room temperature and stir for 1 hour. The formation of a characteristic orange-red color indicates the generation of the ylide.

Step 2: Wittig Reaction

-

Cool the ylide solution to 0 °C and add a solution of o-methoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.[11]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).[12]

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product (a mixture of cis and trans ethyl 2-methoxycinnamate) by column chromatography on silica gel.

Step 3: Hydrolysis to 2-Methoxycinnamic Acid

-

Dissolve the purified ethyl 2-methoxycinnamate in a mixture of ethanol and water (1:1 v/v).

-

Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Wash the aqueous solution with diethyl ether to remove any unreacted ester.

-

Acidify the aqueous layer to pH 1-2 with concentrated HCl at 0 °C.

-

Collect the resulting precipitate (trans-2-methoxycinnamic acid) by vacuum filtration, wash with cold water, and dry.

Step 4: Photoisomerization to cis-2-Methoxycinnamic Acid

-

Dissolve the trans-2-methoxycinnamic acid in a suitable solvent (e.g., ethanol or acetonitrile).

-

Irradiate the solution with a UV lamp (e.g., 254 nm) at room temperature. Monitor the isomerization by ¹H NMR or HPLC.

-

Once the desired cis/trans ratio is achieved, remove the solvent under reduced pressure.

-

Separate the cis and trans isomers by fractional crystallization or column chromatography. The cis isomer is typically more soluble in nonpolar solvents.

Characterization of the Final Product

The final product, cis-2-Methoxycinnamic acid, should be characterized by standard analytical techniques to confirm its identity and purity.

| Property | Expected Value |

| Molecular Formula | C₁₀H₁₀O₃[13] |

| Molecular Weight | 178.18 g/mol [13] |

| Appearance | White to off-white solid[14] |

| Melting Point | 94-96 °C[13] |

| ¹H NMR | The vinyl protons will show a characteristic coupling constant (J) of ~12 Hz for the cis isomer, compared to ~16 Hz for the trans isomer. |

| FT-IR (cm⁻¹) | ~3000 (O-H stretch, broad), ~1680 (C=O stretch), ~1630 (C=C stretch) |

Section 2: Synthesis via Perkin Reaction

The Perkin reaction, while typically favoring the trans product, is a classic method for synthesizing cinnamic acids.[2][7] It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a weak base, usually the sodium or potassium salt of the acid corresponding to the anhydride.[6][15]

Reaction Mechanism: Perkin Reaction

Sources

- 1. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. byjus.com [byjus.com]

- 7. Perkin reaction - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. Wittig reaction - Wikipedia [en.wikipedia.org]

- 10. 2-Methoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. public.websites.umich.edu [public.websites.umich.edu]

- 13. 顺式-2-甲氧基肉桂酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 14. trans-2-Methoxycinnamic acid, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 15. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]

Application Note: A Validated Reversed-Phase HPLC Method for the Simultaneous Determination of Cinnamic Acid Isomers

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous separation and quantification of cis- and trans-cinnamic acid isomers. The method utilizes reversed-phase chromatography with UV detection, providing a reliable and efficient tool for researchers, scientists, and drug development professionals. This document provides a detailed protocol, the scientific rationale behind the method development, and a comprehensive guide to method validation in accordance with ICH guidelines.

Introduction: The Importance of Isomer Separation

Cinnamic acid, a naturally occurring organic acid found in many plants, exists as two geometric isomers: trans-cinnamic acid and cis-cinnamic acid. The trans-isomer is the more stable and common form.[1] However, the cis-isomer, which can be formed through UV irradiation, has been shown to possess distinct biological activities.[2] Given their potentially different pharmacological profiles, the ability to accurately separate and quantify these isomers is critical in pharmaceutical research, quality control of natural products, and various other applications. This application note provides a detailed, field-proven HPLC method to achieve this separation.

The Science Behind the Separation: Reversed-Phase Chromatography

The separation of cis- and trans-cinnamic acid is optimally achieved using reversed-phase HPLC. This technique employs a nonpolar stationary phase (typically C18) and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

The key to separating these isomers lies in exploiting the subtle differences in their polarity and hydrophobicity. The trans-isomer, with its more linear structure, can interact more effectively with the hydrophobic C18 stationary phase, leading to a longer retention time compared to the more sterically hindered and slightly more polar cis-isomer.

Furthermore, controlling the pH of the mobile phase is crucial. Cinnamic acid is a carboxylic acid with a pKa of approximately 4.4. By maintaining the mobile phase pH below the pKa, the ionization of the carboxylic acid group is suppressed. This un-ionized form is more hydrophobic and therefore better retained on the reversed-phase column, leading to improved peak shape and resolution.

Experimental Protocol

Materials and Reagents

-

trans-Cinnamic acid reference standard (≥99% purity)

-

cis-Cinnamic acid reference standard (≥98% purity) or prepared by UV irradiation of the trans-isomer[3]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Glacial Acetic Acid (analytical grade)

-

Deionized water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The following conditions have been optimized for the baseline separation of cinnamic acid isomers.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : Methanol : 2% Acetic Acid in Water (50:20:30, v/v/v)[4] |

| Flow Rate | 0.8 mL/min[4] |

| Injection Volume | 20 µL |

| Detection Wavelength | 272 nm |

| Column Temperature | 25°C |

| Run Time | 15 minutes |

Preparation of Standard Solutions

Primary Stock Solutions (1 mg/mL): Accurately weigh 10 mg of trans-cinnamic acid and cis-cinnamic acid reference standards and dissolve each in 10 mL of methanol in separate volumetric flasks.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solutions with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

The sample preparation will vary depending on the matrix. A general protocol for a solid sample is provided below:

-

Accurately weigh a known amount of the homogenized sample.

-

Extract the sample with a suitable solvent (e.g., methanol) using ultrasonication for 30 minutes.

-

Centrifuge the extract to pellet any insoluble material.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

If necessary, dilute the filtered extract with the mobile phase to a concentration within the linear range of the method.

Method Validation: A Self-Validating System

A comprehensive validation of the HPLC method was performed according to the International Council on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[5]

System Suitability

System suitability testing is performed to ensure that the chromatographic system is adequate for the intended analysis.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | > 2000 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components. This was evaluated by injecting a blank (mobile phase), individual standard solutions of each isomer, and a mixed standard solution. The method demonstrated good specificity with baseline separation of the two isomers and no interference from the blank at the retention times of the analytes.

Linearity and Range

The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of the analyte.

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

Protocol for Linearity:

-

Prepare at least five concentrations of each isomer across the desired range (e.g., 1, 5, 10, 50, 100 µg/mL).

-

Inject each concentration in triplicate.

-

Plot the mean peak area against the concentration for each isomer.

-

Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy

Accuracy was determined by a recovery study, spiking a blank matrix with known concentrations of the analytes at three levels (low, medium, and high). The percentage recovery was then calculated.

| Concentration Level | Acceptance Criteria for Recovery |

| Low, Medium, High | 80 - 120% |

Protocol for Accuracy:

-

Prepare replicate samples (n=3) of a blank matrix spiked with low, medium, and high concentrations of each isomer.

-

Analyze the samples and calculate the concentration of each isomer using the calibration curve.

-

Calculate the percentage recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

| Precision Level | Acceptance Criteria (RSD) |

| Repeatability | ≤ 2.0% |

| Intermediate Precision | ≤ 3.0% |

Protocol for Precision:

-

Repeatability: Analyze six replicate injections of a standard solution at 100% of the test concentration on the same day and under the same operating conditions.

-

Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or on a different instrument.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest concentration of an analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

| Parameter | Method |

| LOD | Based on a signal-to-noise ratio of 3:1 |

| LOQ | Based on a signal-to-noise ratio of 10:1 |

Visualizing the Workflow

The following diagram illustrates the overall workflow for the development and validation of the HPLC method for cinnamic acid isomers.

Caption: Workflow for HPLC Method Development and Validation.

Conclusion

The HPLC method detailed in this application note is a reliable, accurate, and precise tool for the simultaneous determination of cis- and trans-cinnamic acid isomers. The comprehensive validation demonstrates that the method is fit for its intended purpose and can be confidently implemented in research and quality control laboratories. The provided protocols offer a clear and actionable guide for scientists and professionals in the field.

References

-

Bioscience, Biotechnology, and Biochemistry. (2024). Investigation of trans-to-cis isomerization of cinnamic acid in Arabidopsis using stable-isotope-labeled cinnamic acid. Oxford Academic. [Link]

-

RSC Publishing. (2020). Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies. [Link]

-

Wikipedia. (n.d.). Cinnamic acid. [Link]

-

PubMed. (2005). Investigation of trans-to-cis isomerization of cinnamic acid in Arabidopsis using stable-isotope-labeled cinnamic acid. [Link]

-

Journal of Liquid Chromatography & Related Technologies. (2005). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to In Vitro Bioactivity Testing of cis-2-Methoxycinnamic Acid

Introduction

Cis-2-Methoxycinnamic acid (cis-2-MCA), a methoxylated derivative of cinnamic acid, is a naturally occurring phenolic compound found as a major component in the essential oil of Cinnamomum cassia. The broader family of cinnamic acid derivatives has garnered significant scientific interest due to a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antidiabetic properties[1][2]. Methoxy-substitution, in particular, has been shown to enhance metabolic stability and bioavailability, making these compounds attractive candidates for drug development[3].

This guide provides a comprehensive suite of validated in vitro assays designed to systematically evaluate the biological activities of cis-2-MCA. The protocols herein are structured to first establish a safe therapeutic window through cytotoxicity screening, followed by a tiered approach to investigate specific bioactivities, focusing on anti-inflammatory and matrix-modulating effects. Each protocol is presented with an emphasis on the underlying scientific principles, ensuring that researchers can not only execute the experiments but also understand the causality behind each step and confidently interpret the results.

Section 1: Foundational Analysis - Determining the Therapeutic Window

Rationale & Causality: Before assessing any specific biological function, it is imperative to determine the concentration range at which cis-2-MCA is non-toxic to the selected cell models. High concentrations of any compound can induce non-specific cytotoxicity, leading to false-positive results in subsequent functional assays. The MTT assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as an effective proxy for cell viability[4][5]. It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan product[4][5][6]. This initial screening is a self-validating step; all subsequent functional assays must be performed using non-cytotoxic concentrations of cis-2-MCA to ensure that the observed effects are due to specific bioactivity and not a result of cell death.

Protocol 1: MTT Cytotoxicity Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the reduction of a yellow tetrazolium salt by metabolically active cells into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells[4][7].

Materials:

-

RAW 264.7 macrophage cells (or other relevant cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

cis-2-Methoxycinnamic acid (cis-2-MCA)

-

Dimethyl sulfoxide (DMSO, vehicle)

-

MTT solution (5 mg/mL in sterile PBS)[8]

-

Formazan solubilization solution (e.g., pure DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1-5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence[8].

-

Compound Preparation: Prepare a stock solution of cis-2-MCA in DMSO. Create a serial dilution of cis-2-MCA in complete medium to achieve final desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.5%).

-

Cell Treatment: Carefully remove the old medium from the cells and replace it with 100 µL of medium containing the different concentrations of cis-2-MCA, vehicle control (DMSO), or medium only (untreated control).

-

Incubation: Incubate the plate for 24 hours (or the desired exposure time) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C, protected from light. During this time, viable cells will form purple formazan crystals[7][9].

-

Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals[8][9]. Mix gently by placing the plate on a shaker for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise[4].

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells using the formula:

-

% Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

-

Section 2: Characterizing Anti-inflammatory Bioactivity

Rationale & Causality: Chronic inflammation is implicated in a multitude of diseases. Macrophages are key players in the inflammatory response, and when activated by stimuli like lipopolysaccharide (LPS), they produce pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). NO is synthesized by inducible nitric oxide synthase (iNOS), and PGE2 is produced via the cyclooxygenase-2 (COX-2) enzyme. The expression of both iNOS and COX-2 is heavily regulated by the transcription factor NF-κB[10][11][12]. Therefore, measuring the inhibition of NO and PGE2 production in LPS-stimulated macrophages provides a robust indication of anti-inflammatory activity. Probing the effect on the NF-κB pathway provides deeper mechanistic insight.

Visualizing the Anti-inflammatory Screening Workflow

Caption: Experimental workflow for in vitro anti-inflammatory screening.

Protocol 2: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

Principle: This assay quantifies nitrite (NO₂⁻), a stable and water-soluble breakdown product of NO. The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color, measured at 540-550 nm, is proportional to the NO concentration[13][14].

Materials:

-

RAW 264.7 cells

-

Complete medium

-

cis-2-MCA and DMSO

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent System (e.g., sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions)[15][16]

-

Sodium nitrite (NaNO₂) standard

-

96-well plates

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well in 100 µL and incubate for 24 hours.

-

Pre-treatment: Remove the medium and add 100 µL of fresh medium containing various non-toxic concentrations of cis-2-MCA or vehicle. Incubate for 1-2 hours. This step allows the compound to enter the cells before the inflammatory stimulus is added.

-

Inflammatory Stimulation: Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL to induce iNOS expression and NO production.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

-

Standard Curve Preparation: Prepare a standard curve of sodium nitrite (e.g., 0-100 µM) in fresh culture medium.

-

Griess Reaction: Add 50 µL of sulfanilamide solution to each well (samples and standards), and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of NED solution to all wells and incubate for another 10 minutes. A purple color will develop.

-

Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.

-

Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control.

Protocol 3: Prostaglandin E2 (PGE2) Inhibition Assay (ELISA)

Principle: This protocol uses a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify PGE2 levels in the cell supernatant. In this format, PGE2 in the sample competes with a fixed amount of enzyme-labeled PGE2 for a limited number of antibodies. The resulting signal is inversely proportional to the amount of PGE2 in the sample[17].

Materials:

-

Supernatants from LPS-stimulated cells (as prepared in Protocol 2)

-

Commercial PGE2 Competitive ELISA Kit (e.g., from R&D Systems, Thermo Fisher, Arbor Assays)[18][19][20]

-

Microplate reader

Step-by-Step Methodology:

-

Follow Kit Instructions: The precise steps for reagent preparation, incubation times, and wash steps are kit-specific. A generalized workflow is provided below.

-

Sample and Standard Addition: Add cell culture supernatants and the provided PGE2 standards to the wells of the antibody-coated microplate.

-

Conjugate Addition: Add the enzyme-conjugated PGE2 (e.g., HRP- or AP-conjugated) to each well.

-

Competitive Binding: Incubate the plate for the time specified in the kit manual (typically 1-2 hours at room temperature or overnight at 4°C for high sensitivity assays) to allow for competitive binding[19].

-

Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

-

Substrate Addition: Add the enzyme substrate to the wells and incubate for a specified time to allow for color development.

-

Stopping the Reaction: Add the stop solution to each well.

-

Absorbance Measurement: Read the absorbance at the wavelength specified by the kit manufacturer (e.g., 450 nm for HRP/TMB systems).

-

Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use this curve to determine the PGE2 concentration in your samples. Calculate the percentage of PGE2 inhibition relative to the LPS-stimulated vehicle control.

Visualizing the NF-κB Signaling Pathway

Caption: LPS-induced NF-κB signaling pathway leading to inflammatory mediators.

Section 3: Investigating Matrix-Modulating Activity

Rationale & Causality: In chronic inflammatory conditions like arthritis, as well as in cancer metastasis, matrix metalloproteinases (MMPs) play a critical role in the degradation of the extracellular matrix. MMP-13 (Collagenase-3) is particularly effective at cleaving type II collagen, a primary component of cartilage, making it a key target in osteoarthritis research[21]. Evaluating the ability of cis-2-MCA to directly inhibit MMP-13 activity can provide evidence for its potential as a chondroprotective or anti-metastatic agent.

Protocol 4: MMP-13 Inhibition Assay (Fluorogenic/Colorimetric)

Principle: This cell-free assay uses a specific peptide substrate for MMP-13 that is conjugated with a fluorophore and a quencher, or a chromogenic group. When the active MMP-13 enzyme cleaves the peptide, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence. Alternatively, cleavage of a thiopeptide substrate can produce a product that reacts with Ellman's reagent to generate a colorimetric signal[22]. The degree of inhibition by cis-2-MCA is determined by the reduction in signal compared to the uninhibited enzyme.

Materials:

-

Commercial MMP-13 Inhibitor Screening Kit (e.g., from Abcam, Chondrex, BPS Bioscience)[22][23][24]

-

Recombinant active MMP-13 enzyme (often included in kit)

-

MMP-13 specific fluorogenic or colorimetric substrate (kit component)

-

Assay buffer (kit component)

-

Known MMP-13 inhibitor (positive control, e.g., NNGH)[22]

-

cis-2-MCA and DMSO

-

96-well black plates (for fluorescence) or clear plates (for colorimetric)

-

Fluorometer or spectrophotometer

Step-by-Step Methodology:

-

Reagent Preparation: Prepare all reagents as described in the kit manual. Dilute the active MMP-13 enzyme to the recommended concentration in the assay buffer.

-

Compound Preparation: Prepare serial dilutions of cis-2-MCA and the positive control inhibitor in assay buffer. Include a vehicle control (DMSO).

-

Assay Reaction: In a 96-well plate, add the following in order:

-

Assay Buffer

-

cis-2-MCA dilution, positive control, or vehicle

-

Active MMP-13 enzyme solution

-

-

Pre-incubation: Gently mix and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the MMP-13 substrate to all wells.

-

Signal Measurement: Immediately begin measuring the fluorescence (e.g., Excitation/Emission = 328/393 nm) or absorbance (e.g., 412 nm) in kinetic mode for 30-60 minutes, or as a single endpoint reading after a fixed incubation time at 37°C, as recommended by the manufacturer[21][22].

-

Data Analysis:

-

Determine the reaction rate (slope) for each well from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition using the formula:

-

% Inhibition = (1 - (Rate_Sample / Rate_VehicleControl)) * 100

-

-

Plot the % inhibition against the concentration of cis-2-MCA to determine the IC₅₀ value.

-

Section 4: Data Presentation and Interpretation

For robust and comparable results, experimental parameters should be carefully controlled and reported. The following table summarizes typical parameters for the cell-based assays described.

| Parameter | MTT Cytotoxicity Assay | NO Inhibition Assay | PGE2 Inhibition Assay |

| Cell Line | RAW 264.7 (or other) | RAW 264.7 | RAW 264.7 |

| Seeding Density | 1-5 x 10⁴ cells/well | 5 x 10⁴ cells/well | 5 x 10⁴ cells/well |

| Compound Treatment | 24 hours | 24 hours (co-incubation with LPS) | 24 hours (co-incubation with LPS) |

| Stimulus | None | LPS (1 µg/mL) | LPS (1 µg/mL) |

| Endpoint Measurement | Absorbance (570 nm) | Absorbance (540 nm) | Absorbance (e.g., 450 nm) |

| Primary Output | % Cell Viability, IC₅₀ (Toxicity) | % NO Inhibition, IC₅₀ | % PGE2 Inhibition, IC₅₀ |

Interpreting Results:

-

A dose-dependent decrease in cell viability in the MTT assay indicates cytotoxicity. The IC₅₀ value represents the concentration at which 50% of cells are non-viable.

-

A dose-dependent decrease in NO and PGE2 production in LPS-stimulated cells, at non-toxic concentrations of cis-2-MCA, indicates genuine anti-inflammatory activity.

-

A dose-dependent inhibition of MMP-13 activity in the cell-free assay points towards a direct enzymatic inhibitory effect.

-

Correlating the inhibition of NO/PGE2 with effects on the NF-κB pathway (e.g., reduced phosphorylation of p65) provides a strong, mechanistic basis for the observed anti-inflammatory effects.

Conclusion

This application guide provides a validated, multi-tiered workflow for characterizing the bioactivity of cis-2-Methoxycinnamic acid. By starting with a foundational cytotoxicity assessment, researchers can ensure the scientific integrity of subsequent functional data. The detailed protocols for assessing anti-inflammatory and matrix-modulating activities, grounded in established scientific principles, offer a robust framework for elucidating the therapeutic potential of this promising natural compound. The inclusion of mechanistic assays and clear data interpretation guidelines empowers researchers to move beyond simple screening towards a comprehensive understanding of cis-2-MCA's mechanism of action.

References

- de Cássia da Silveira e Sá, R., Andrade, L. N., & de Sousa, D. P. (2013). A Review on Anti-Inflammatory Activity of Phenylpropanoids. Molecules.

- Guzman, J. D. (2014). Natural Cinnamic Acids, Cinnamic Acid Derivatives and Caffeic Acid Phenethyl Ester (CAPE): A Review of their Anti-inflammatory Properties. American Journal of Pharmacology and Toxicology.

- Sova, M. (2012). Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives. Mini-Reviews in Medicinal Chemistry.

- Yen, G. C., Chen, Y. C., & Chang, W. T. (2011). Effects of cinnamic acid and its derivatives on the invasion and migration of human lung adenocarcinoma A549 cells. Journal of Agricultural and Food Chemistry.

-

Wojtunik-Kulesza, K. A., et al. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Molecules. [Link]

- Tsikas, D. (2017). Nitric oxide detection methods in vitro and in vivo. Methods in Molecular Biology.

-

Huang, G. J., et al. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

-

Chondrex, Inc. (n.d.). MMP-13 Inhibitor Assay Kit. Chondrex, Inc.[Link]

- Jeong, J. B., et al. (2014). Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. Journal of Cellular Biochemistry.

- Rahman, H., et al. (2015). In vitro anti-inflammatory activity of Ficus racemosa L.

-

Cell Biolabs, Inc. (n.d.). OxiSelect™ Nitric Oxide (Nitrite/Nitrate) Assay Kit. Cell Biolabs, Inc.[Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

-

NIST. (n.d.). cis-2-Methoxycinnamic acid. NIST Chemistry WebBook. [Link]

- D'Acquisto, F., May, M. J., & Ghosh, S. (2002). Inhibition of Nuclear Factor Kappa B (NF-B): An Emerging Theme in Anti-Inflammatory Therapies. Molecular Interventions.

-

ScienCell Research Laboratories. (n.d.). Nitric Oxide Assay (NO). ScienCell. [Link]

- Lee, H. S. (2002). Anti-inflammatory activity of constituents from the bark of Cinnamomum cassia. Journal of Ethnopharmacology.

-

BPS Bioscience. (n.d.). MMP13 Fluorogenic Assay Kit. BPS Bioscience. [Link]

- Leonti, M., & Casu, L. (2013). A review of the history and ethnopharmacology of the genus Cinnamomum. Journal of Ethnopharmacology.

- Adisakwattana, S., et al. (2011). In vitro inhibitory effects of p-methoxycinnamic acid on intestinal glucose absorption and alpha-glucosidase activity. Journal of Agricultural and Food Chemistry.

-

Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature. [Link]

- Rahman, S., et al. (2021).

- Kany, S., Vollrath, J. T., & Relja, B. (2019). Cytokines in Inflammatory Disease.

-

IBL-America. (n.d.). Prostaglandin E2 (PGE2) ELISA. IBL-America. [Link]

- Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free Radical Biology and Medicine.

- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods.

-

Chondrex, Inc. (n.d.). MMP-13 Inhibitor Assay Kit Protocol. Chondrex, Inc.[Link]

- Ou, J., et al. (2022).

-

Creative Bioarray. (n.d.). MTT Analysis Protocol. Creative Bioarray. [Link]

-

Northwest Life Science Specialties. (n.d.). NWLSS™ Nitric Oxide (Nitrate/Nitrite) Enzymatic Assay. Northwest Life Science Specialties. [Link]

-

Ward, B. Y., et al. (2021). Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity. Frontiers in Pharmacology. [Link]

-

Elabscience. (n.d.). Human MMP-13(Matrix Metalloproteinase 13) ELISA Kit. Elabscience. [Link]

-

YARSI Academic Journal. (2024). Cytotoxic activity of Ethyl-p-Methoxycinnamate from Kaempferia galanga in HSC-4 Oral Cancer Cells. YARSI Academic Journal. [Link]

Sources

- 1. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid | MDPI [mdpi.com]

- 3. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]

- 13. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. nwlifescience.com [nwlifescience.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. resources.rndsystems.com [resources.rndsystems.com]

- 20. arborassays.com [arborassays.com]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. MMP13 Inhibitor Screening Assay Kit (Colorimetric) (ab139450) | Abcam [abcam.com]

- 23. MMP-13 Inhibitor Assay Kit - Chondrex [chondrex.com]

- 24. chondrex.com [chondrex.com]

Application Notes and Protocols for the Exploration of cis-2-Methoxycinnamic Acid in Drug Discovery

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential uses of cis-2-Methoxycinnamic acid in drug discovery and development. While extensive research exists on the various biological activities of cinnamic acid and its derivatives, particularly the trans and para isomers, the cis-2-methoxy isomer remains a relatively unexplored chemical entity. This document outlines the rationale for investigating its potential, based on the activities of its close analogs, and provides detailed protocols for its synthesis, characterization, and evaluation in key therapeutic areas.

Introduction to cis-2-Methoxycinnamic Acid

cis-2-Methoxycinnamic acid is a derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid.[1] The presence of a methoxy group at the ortho position and the cis configuration of the double bond distinguish it from its more commonly studied isomers. These structural nuances may confer unique pharmacological properties, making it a compelling candidate for drug discovery programs.

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₃ | |

| Molecular Weight | 178.18 g/mol | |

| CAS Number | 14737-91-8 | |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | 94-96 °C | Sigma-Aldrich |

Synthesis and Characterization

The availability of pure cis-2-Methoxycinnamic acid is crucial for reproducible biological evaluation. While the trans isomer is more thermodynamically stable, the cis isomer can be synthesized through several methods.

Protocol 2.1: Synthesis of trans-2-Methoxycinnamic Acid via Perkin Reaction

The Perkin reaction is a classical method for synthesizing cinnamic acid derivatives.[2][3][4][5][6][7]

Materials:

-

2-Methoxybenzaldehyde

-

Acetic anhydride

-

Sodium acetate (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water)

Procedure:

-

Combine 2-methoxybenzaldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and anhydrous sodium acetate (1 equivalent) in a round-bottom flask.

-

Attach a reflux condenser and heat the mixture at 180°C for 5 hours.

-

Allow the mixture to cool to room temperature and then add 10% NaOH solution until the solution is basic.

-

Heat the mixture to boiling to hydrolyze the anhydride.

-

Cool the solution and acidify with concentrated HCl until a precipitate forms.

-

Filter the crude trans-2-methoxycinnamic acid, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system to obtain pure trans-2-methoxycinnamic acid.

Protocol 2.2: Isomerization to cis-2-Methoxycinnamic Acid via UV Irradiation

The trans isomer can be converted to the cis isomer through UV irradiation.[8][9]

Materials:

-

trans-2-Methoxycinnamic acid

-

Suitable solvent (e.g., ethanol, acetonitrile)

-

UV lamp (e.g., 254 nm or 365 nm)

-

Quartz reaction vessel

-

Stir plate and stir bar

Procedure:

-

Dissolve the purified trans-2-methoxycinnamic acid in a UV-transparent solvent in a quartz reaction vessel.

-

Irradiate the solution with a UV lamp while stirring at room temperature.

-

Monitor the reaction progress by HPLC or TLC.

-

Once the desired conversion is achieved, remove the solvent under reduced pressure.

-